molecular formula C16H16ClN5O2 B14102277 8-(3-chloro-2-methylphenyl)-1,3-dimethyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione

8-(3-chloro-2-methylphenyl)-1,3-dimethyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione

Cat. No.: B14102277
M. Wt: 345.78 g/mol
InChI Key: XDLFPUMXRZKKOE-UHFFFAOYSA-N
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Description

8-(3-chloro-2-methylphenyl)-1,3-dimethyl-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique chemical structure, which includes a chlorinated phenyl group and a trihydroimidazolidino purine core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(3-chloro-2-methylphenyl)-1,3-dimethyl-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the chlorinated phenyl intermediate: This step involves the chlorination of a methylphenyl compound under controlled conditions.

    Cyclization to form the trihydroimidazolidino purine core: This step requires the use of specific reagents and catalysts to facilitate the cyclization reaction.

    Final coupling and purification: The final step involves coupling the chlorinated phenyl intermediate with the trihydroimidazolidino purine core, followed by purification to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and reduce costs. This includes the use of scalable reaction conditions, efficient purification techniques, and the implementation of green chemistry principles to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

8-(3-chloro-2-methylphenyl)-1,3-dimethyl-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, typically using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Common reagents include halides, nucleophiles, and electrophiles, with conditions varying depending on the specific substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield dechlorinated or hydrogenated derivatives.

Scientific Research Applications

8-(3-chloro-2-methylphenyl)-1,3-dimethyl-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for the treatment of various diseases.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 8-(3-chloro-2-methylphenyl)-1,3-dimethyl-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione involves its interaction with specific molecular targets and pathways. This compound may exert its effects by:

    Binding to specific receptors or enzymes: This can modulate the activity of these targets, leading to various biological effects.

    Interfering with cellular processes: This can disrupt normal cellular functions, leading to therapeutic or toxic effects depending on the context.

Comparison with Similar Compounds

Similar Compounds

    3-chloro-2-methylphenyl methyl sulfide: A related compound with a similar chlorinated phenyl group but lacking the trihydroimidazolidino purine core.

    1-chloro-2-methyl-3-(methylsulfanyl)benzene: Another related compound with a similar structure but different functional groups.

Uniqueness

8-(3-chloro-2-methylphenyl)-1,3-dimethyl-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione is unique due to its combination of a chlorinated phenyl group and a trihydroimidazolidino purine core, which imparts distinct chemical and biological properties not found in similar compounds.

Properties

Molecular Formula

C16H16ClN5O2

Molecular Weight

345.78 g/mol

IUPAC Name

6-(3-chloro-2-methylphenyl)-2,4-dimethyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione

InChI

InChI=1S/C16H16ClN5O2/c1-9-10(17)5-4-6-11(9)21-7-8-22-12-13(18-15(21)22)19(2)16(24)20(3)14(12)23/h4-6H,7-8H2,1-3H3

InChI Key

XDLFPUMXRZKKOE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1Cl)N2CCN3C2=NC4=C3C(=O)N(C(=O)N4C)C

Origin of Product

United States

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